Naphthalene-1,4-diboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-borononaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10B2O4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6,13-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQNPIILEFDCRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440756 | |

| Record name | NAPHTHALENE-1,4-DIBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22871-75-6 | |

| Record name | NAPHTHALENE-1,4-DIBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical properties of Naphthalene-1,4-diboronic acid?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Naphthalene-1,4-diboronic acid. The information is curated for professionals in research and development who utilize boronic acids as versatile building blocks in organic synthesis and drug discovery.

Core Physical Properties

This compound is a white solid organic compound.[1] Its fundamental role in synthetic chemistry lies in its ability to participate in cross-coupling reactions, enabling the formation of complex molecular architectures. Below is a summary of its key physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀B₂O₄ | [1][2] |

| Molecular Weight | 215.81 g/mol | [1][3] |

| Appearance | White solid | [1] |

| Boiling Point | 514.229 °C at 760 mmHg | [1] |

| Flash Point | 264.796 °C | [1] |

| Density | 1.367 g/cm³ | [1] |

| Melting Point | Data not available for this compound. For the related compound, Naphthalene-1-boronic acid, the melting point is reported as 208-214 °C. | [4] |

| Solubility | Specific solubility data for this compound is not readily available. However, based on the parent naphthalene structure, it is expected to be soluble in various organic solvents such as alcohols, ether, and acetone, with solubility increasing with temperature.[5] A derivative of the structurally similar 1,4-phenylene diboronic acid was found to be insoluble in common organic solvents after precipitation from acetone, suggesting that this compound may also have limited solubility in certain non-polar solvents.[6] |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for determining the physical properties of this compound are not detailed in the available literature, standard methodologies for aryl boronic acids can be applied. The following outlines general procedures for key physical property measurements.

Workflow for Physical Property Determination

Caption: General experimental workflow for determining the physical properties of a synthesized boronic acid.

Melting Point Determination

The melting point of a purified sample of this compound can be accurately determined using Differential Scanning Calorimetry (DSC) .

-

Sample Preparation: A small, precisely weighed amount of the crystalline solid (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

Instrumentation: A calibrated Differential Scanning Calorimeter is used. An empty sealed aluminum pan is used as a reference.

-

Thermal Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram, which corresponds to the phase transition from solid to liquid.

Thermal Stability Analysis

The thermal stability of this compound can be assessed using Thermogravimetric Analysis (TGA) .

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.

-

Instrumentation: A calibrated Thermogravimetric Analyzer is used.

-

Thermal Program: The sample is heated at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) over a defined temperature range.

-

Data Analysis: The TGA curve plots the percentage of initial mass as a function of temperature. The decomposition temperature is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.

Solubility Assessment

A qualitative and quantitative assessment of solubility in various solvents can be performed as follows:

-

Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).

-

Qualitative Assessment: To a small, fixed volume of each solvent (e.g., 1 mL) in a vial, a small, pre-weighed amount of this compound (e.g., 1 mg) is added. The mixture is vortexed at a controlled temperature (e.g., 25 °C). The solubility is visually assessed as soluble, partially soluble, or insoluble.

-

Quantitative Assessment (Shake-Flask Method): For solvents in which the compound is sparingly soluble, a saturated solution is prepared by adding an excess amount of the solid to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), after creating a calibration curve with known concentrations.

Signaling Pathways and Biological Applications

Currently, there is no significant body of literature suggesting a direct role for this compound in specific biological signaling pathways. Its utility in the life sciences is primarily as a synthetic intermediate in the development of more complex molecules with potential biological activity. Boronic acids, in general, are known to interact with diols, which can be found in various biological molecules like sugars and ribonucleosides. This property is exploited in areas such as biosensing and as reversible inhibitors of certain enzymes. However, specific pathway interactions for this compound have not been elucidated.

Conclusion

This compound is a valuable building block in organic synthesis with well-defined core physical properties. While specific experimental data for its melting point and solubility are not extensively reported, established methodologies for aryl boronic acids provide a clear path for their determination. The primary application of this compound remains in the realm of synthetic chemistry, with its potential in drug development being realized through the synthesis of novel, more complex bioactive molecules.

References

Naphthalene-1,4-diboronic acid chemical structure and IUPAC name.

An In-depth Technical Guide to Naphthalene-1,4-diboronic Acid

Introduction

This compound is a bifunctional organoboron compound featuring a naphthalene core. Its two boronic acid groups, positioned at the 1 and 4 positions of the naphthalene ring, make it a versatile building block in various fields of chemical research. Boronic acids are known for their utility in Suzuki-Miyaura cross-coupling reactions, their ability to form reversible covalent bonds with diols, and their role as Lewis acids. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, tailored for professionals in research and drug development. The naphthalene scaffold itself is an extensively explored aromatic system with applications against a wide range of pathophysiological conditions[1].

Chemical Structure and Identification

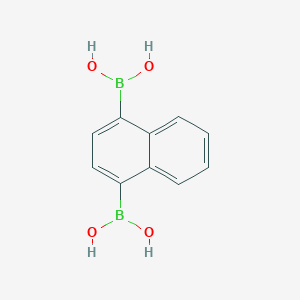

The core of the molecule is a naphthalene ring system, with boronic acid [-B(OH)₂] groups substituted at the C1 and C4 positions.

IUPAC Name: (4-borononaphthalen-1-yl)boronic acid[2].

Chemical Structure:

Image Source: PubChem CID 10488882[2]

The relationship between its name, formula, and key identifiers is visualized below.

Caption: Core identifiers for this compound.

Chemical Identifiers

This table summarizes the key identifiers and synonyms for the compound.

| Identifier | Value | Reference |

| IUPAC Name | (4-borononaphthalen-1-yl)boronic acid | [2] |

| CAS Number | 22871-75-6 | [2][3][4][5] |

| Molecular Formula | C₁₀H₁₀B₂O₄ | [2][3][4][5] |

| Synonyms | Naphthalene-1,4-diyldiboronic acid, B,B′-(1,4-Naphthalenediyl)bis-boronic Acid, 1,4-Naphthalenediboronic Acid | [2][4] |

| PubChem CID | 10488882 | [2][5] |

| InChIKey | UQQNPIILEFDCRF-UHFFFAOYSA-N | [2][3] |

Physicochemical Properties

The following table lists key computed physical and chemical properties, which are crucial for experimental design, including solvent selection and reaction condition optimization.

| Property | Value | Reference |

| Molecular Weight | 215.81 g/mol | [4][5] |

| Exact Mass | 216.077 g/mol | [2] |

| LogP | -1.80 | [5] |

| Polar Surface Area (PSA) | 80.92 Ų | [5] |

| Hydrogen Bond Donors | 4 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bond Count | 2 | [2] |

Experimental Protocols: Synthesis

This compound can be synthesized through various established organometallic routes. A common and effective method involves a halogen-metal exchange followed by reaction with a boron electrophile.

Generalized Synthesis Protocol

This protocol describes a typical synthesis starting from 1,4-dibromonaphthalene, a readily available precursor. A reference to a synthesis can be found in the Journal of Organic Chemistry, 2000, vol. 65, №13, p. 3952-3960[3].

Objective: To synthesize this compound from 1,4-dibromonaphthalene.

Materials:

-

1,4-Dibromonaphthalene

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

n-Butyllithium (n-BuLi) or Magnesium turnings

-

Triisopropyl borate or Trimethyl borate

-

Hydrochloric acid (HCl), aqueous solution

-

Hexane, Ethyl Acetate

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve 1,4-dibromonaphthalene in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add two equivalents of n-BuLi solution dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete formation of the 1,4-dilithionaphthalene intermediate.

-

Borylation: To the cooled solution, add an excess (at least 2.2 equivalents) of triisopropyl borate dropwise, ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis (Quenching): Carefully quench the reaction by slowly adding it to a stirred solution of aqueous HCl (e.g., 1 M) at 0 °C. Stir vigorously for 1-2 hours to hydrolyze the borate ester intermediate to the desired diboronic acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an acetone/hexane mixture) to yield this compound as a solid.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a valuable reagent with applications spanning organic synthesis, supramolecular chemistry, and materials science. Its bifunctional nature allows it to act as a rigid linker or spacer in the construction of larger, complex molecular architectures.

Caption: Key application areas for this compound.

Organic Synthesis

The primary application in organic synthesis is as a difunctional component in palladium-catalyzed cross-coupling reactions. It can be used to construct complex molecules where the rigid naphthalene unit serves as a precisely defined spacer between two other molecular fragments. It has also been employed as a reagent in the synthesis of carcinogenic oxidized metabolites of other polycyclic aromatic hydrocarbons for toxicology studies[6].

Supramolecular Chemistry and Crystal Engineering

The boronic acid moieties can participate in self-assembly processes. For instance, they can react with diols to form boronic esters. This property has been exploited in the self-assembly of Lewis acid-base adducts and other complex supramolecular structures[7]. The rigid naphthalene backbone and the defined geometry of the boronic acid groups make it an excellent candidate for designing molecular cages, polymers, and other ordered materials[7].

Medicinal Chemistry

While not a drug itself, this compound serves as a scaffold or intermediate for the synthesis of more complex molecules with potential biological activity. The naphthalene core is present in numerous FDA-approved drugs, including terbinafine, propranolol, and naproxen[1]. The ability to use this diboronic acid to connect different pharmacophores via Suzuki coupling makes it a valuable tool for building libraries of potential drug candidates, such as analogues of naphthalene-1,4-dione with anticancer properties[8].

References

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C10H10B2O4 | CID 10488882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. naphthalene 1,4-bisboronic acid - 22871-75-6 - Structure, Synthesis, Properties [organoborons.com]

- 4. scbt.com [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 22871-75-6 [chemicalbook.com]

- 7. 1,8-Dihydroxy Naphthalene—A New Building Block for the Self-Assembly with Boronic Acids and 4,4′-Bipyridine to Stable Host–Guest Complexes with Aromatic Hydrocarbons | MDPI [mdpi.com]

- 8. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Synthesis of Naphthalene-1,4-diboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalene-1,4-diboronic acid is a valuable bifunctional building block in organic synthesis, finding applications in the construction of complex molecular architectures, including polymers, macrocycles, and materials with unique electronic properties. Its utility stems from the versatile reactivity of the two boronic acid moieties, which can participate in a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This technical guide provides an in-depth overview of the primary synthetic pathways to this compound, offering detailed experimental protocols and a comparative analysis of the available methods. The synthesis primarily relies on the conversion of 1,4-dihalonaphthalenes through either metal-halogen exchange followed by borylation or through palladium-catalyzed borylation reactions.

Introduction

Boronic acids and their derivatives are indispensable tools in modern organic chemistry. The introduction of two boronic acid functional groups onto a rigid naphthalene scaffold at the 1 and 4 positions creates a linear and versatile linker for the synthesis of advanced materials and complex organic molecules. The C-B bonds can be stereospecifically converted into C-C, C-O, C-N, and C-X bonds, making this compound a key intermediate in drug discovery and materials science. This guide will focus on the most prevalent and effective methods for its synthesis.

Core Synthetic Pathways

The synthesis of this compound typically starts from 1,4-dibromonaphthalene, a commercially available precursor. The primary strategies involve the replacement of the bromine atoms with boronic acid groups.

Pathway A: Lithiation-Borylation of 1,4-Dibromonaphthalene

This classic approach involves a double lithium-halogen exchange on 1,4-dibromonaphthalene, followed by quenching the resulting dilithionaphthalene intermediate with a trialkyl borate ester. Subsequent hydrolysis yields the desired diboronic acid.

Caption: Lithiation-borylation pathway for this compound.

Pathway B: Miyaura Borylation of 1,4-Dibromonaphthalene

A more modern and often higher-yielding approach is the palladium-catalyzed Miyaura borylation. This reaction couples 1,4-dibromonaphthalene with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The initial product is the bis(pinacolato) ester, which can be isolated or directly hydrolyzed to the diboronic acid.

Caption: Miyaura borylation pathway for this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound.

Protocol for Lithiation-Borylation

Materials:

-

1,4-Dibromonaphthalene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 2 M

-

Diethyl ether

-

Hexane

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add 1,4-dibromonaphthalene (1.0 eq) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.2 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

To the resulting mixture, add triisopropyl borate (2.5 eq) dropwise, ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the solution is acidic.

-

Stir the biphasic mixture vigorously for 1-2 hours.

-

Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ether/hexane) to afford this compound as a white solid.

Protocol for Miyaura Borylation

Materials:

-

1,4-Dibromonaphthalene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Sodium periodate (NaIO₄)

-

Ammonium chloride (NH₄Cl)

-

Acetone

-

Water

-

Ethyl acetate

Procedure:

-

In a Schlenk flask, combine 1,4-dibromonaphthalene (1.0 eq), bis(pinacolato)diboron (2.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

After cooling to room temperature, filter the mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude Naphthalene-1,4-bis(pinacolato)diboron. This intermediate can be purified by column chromatography on silica gel.

-

For hydrolysis, dissolve the crude or purified boronate ester in a mixture of acetone and water.

-

Add sodium periodate (NaIO₄) and ammonium chloride (NH₄Cl) and stir the mixture at room temperature for 4-6 hours.

-

Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield this compound.

Data Presentation: Comparison of Synthesis Pathways

| Parameter | Pathway A: Lithiation-Borylation | Pathway B: Miyaura Borylation |

| Starting Material | 1,4-Dibromonaphthalene | 1,4-Dibromonaphthalene |

| Key Reagents | n-BuLi, Trialkyl borate | B₂pin₂, Pd catalyst, Base |

| Reaction Temperature | -78 °C to room temperature | 80-90 °C |

| Typical Yield | Moderate (40-60%) | Good to Excellent (70-90%) |

| Functional Group Tolerance | Low (sensitive to electrophiles) | High (tolerant of many groups) |

| Key Advantages | Uses inexpensive reagents | High yields, mild conditions |

| Key Disadvantages | Cryogenic temperatures required, low functional group tolerance | Expensive catalyst and diboron reagent |

Logical Workflow for Synthesis and Application

The following diagram illustrates the general workflow from starting materials to the application of this compound in a subsequent Suzuki coupling reaction.

Caption: Workflow from synthesis to application of the target molecule.

Conclusion

The synthesis of this compound is well-established, with the Miyaura borylation representing the most efficient and versatile method, despite the higher cost of reagents. The lithiation-borylation pathway remains a viable, cost-effective alternative, particularly when functional group tolerance is not a primary concern. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, budget, and the nature of the starting materials. The availability of this key diboronic acid opens up numerous possibilities for the construction of novel organic materials and pharmacologically active compounds.

An In-depth Technical Guide to Naphthalene-1,4-diboronic Acid (CAS 22871-75-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene-1,4-diboronic acid, identified by CAS number 22871-75-6, is a bifunctional organoboron compound. Its structure, featuring two boronic acid groups on a naphthalene core, makes it a valuable reagent in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a particular focus on its role in cross-coupling reactions which are pivotal in the synthesis of complex organic molecules, including those with potential therapeutic applications. While direct biological activity data for this compound is not extensively documented, the naphthalene scaffold is a common motif in many biologically active compounds. This guide will, therefore, also touch upon the broader context of naphthalene derivatives in drug discovery to highlight the potential of molecules synthesized using this building block.

Chemical and Physical Properties

This compound is a white solid at room temperature.[1] Its fundamental properties are summarized in the table below. The high melting point suggests significant intermolecular interactions in the solid state. While solubility data is limited, it is reported to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol.

| Property | Value | Reference |

| CAS Number | 22871-75-6 | [2] |

| Molecular Formula | C₁₀H₁₀B₂O₄ | [2] |

| Molecular Weight | 215.81 g/mol | [2] |

| IUPAC Name | (4-borononaphthalen-1-yl)boronic acid | [3] |

| Synonyms | B,B′-(1,4-Naphthalenediyl)bis-boronic Acid, 1,4-Naphthalenediboronic Acid, 1,4-Naphthalenediylbis-boronic Acid | [2] |

| Melting Point | >300 °C | [4] |

| Boiling Point (Predicted) | 514.229 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.367 g/cm³ | [5] |

| Purity | ≥90% | [2] |

Synthesis

A common approach for the synthesis of arylboronic acids involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate followed by acidic hydrolysis. For this compound, this would typically start from a dihalogenated naphthalene derivative.

Experimental Protocol: Representative Synthesis of this compound

This protocol is a generalized procedure based on common methods for the synthesis of aryl diboronic acids.

Materials:

-

1,4-Dibromonaphthalene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (e.g., 2 M)

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

-

Iodine (crystal, as initiator)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (2.2 equivalents). Cover the magnesium with anhydrous THF. Add a small crystal of iodine. A solution of 1,4-dibromonaphthalene (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction. Once the reaction starts (indicated by heat evolution and color change), the remaining solution of 1,4-dibromonaphthalene is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 2 hours to ensure complete formation of the bis-Grignard reagent.

-

Borylation: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate (2.5 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. After the addition is complete, the mixture is allowed to warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction mixture is cooled in an ice bath, and 2 M hydrochloric acid is added slowly to quench the reaction and hydrolyze the boronate esters. The mixture is stirred for 1-2 hours.

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture) to yield this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its application as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the naphthalene core and various aryl or vinyl halides/triflates, enabling the synthesis of a wide range of complex organic molecules. The bifunctional nature of this compound allows for the construction of extended conjugated systems or symmetrical molecules.

Experimental Protocol: Generalized Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for a Suzuki-Miyaura reaction involving an aryl diboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide, 2.0 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equivalents per boronic acid group)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 equivalent), the aryl halide (2.0 equivalents), the base (e.g., K₂CO₃, 4.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Degassing: The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Degassed solvent (e.g., a mixture of 1,4-dioxane and water) is added via syringe.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: The reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Relevance in Drug Discovery and Medicinal Chemistry

While there is a lack of specific studies on the biological activity of this compound, the naphthalene core is a well-established scaffold in medicinal chemistry. Numerous naphthalene-containing compounds have been approved as drugs or are under investigation for various therapeutic indications. These include anticancer, antimicrobial, anti-inflammatory, and antiviral agents.

The cytotoxic nature of some naphthalene metabolites, such as naphthoquinones, has been harnessed for the development of anticancer drugs. These compounds can exert their effects through various mechanisms, including the generation of reactive oxygen species (ROS), inhibition of key enzymes like topoisomerase, and modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, derivatives of naphthalene-1,4-dione have been investigated as potential anticancer agents.

Therefore, this compound serves as a valuable starting material for the synthesis of novel, complex naphthalene derivatives that can be screened for biological activity. Its ability to participate in cross-coupling reactions allows for the systematic modification of the naphthalene core, which is a key strategy in structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of drug candidates.

Safety and Handling

Conclusion

This compound (CAS 22871-75-6) is a key synthetic intermediate with significant potential in organic synthesis. Its primary application lies in the construction of complex molecular architectures via Suzuki-Miyaura cross-coupling reactions. While direct evidence of its biological activity is limited, its role as a precursor to a wide array of novel naphthalene derivatives makes it a compound of interest for researchers in drug discovery and materials science. The protocols and data presented in this guide offer a foundational understanding for the effective utilization of this versatile chemical building block.

References

- 1. A Physiologically Based Pharmacokinetic Model for Naphthalene With Inhalation and Skin Routes of Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | C10H10B2O4 | CID 10488882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 22871-75-6 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

Molecular weight and formula of Naphthalene-1,4-diboronic acid.

For Researchers, Scientists, and Drug Development Professionals

Naphthalene-1,4-diboronic acid is a bifunctional organoboron compound that is increasingly recognized for its utility in organic synthesis and potential applications in materials science and drug discovery. Its rigid naphthalene core, coupled with two reactive boronic acid moieties, makes it a valuable building block for the construction of complex molecular architectures. This document provides a concise technical guide to its chemical properties, synthesis, and applications.

Core Chemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its use in quantitative experimental design and computational modeling.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₀B₂O₄ | [1][2][3][4][5] |

| Molecular Weight | 215.81 g/mol | [2][3][4][6] |

| Monoisotopic Mass | 216.0765191 Da | [1][6] |

| CAS Number | 22871-75-6 | [1][2][3][4] |

| Appearance | White solid | [4] |

| Topological Polar Surface Area | 80.9 Ų | [1][6] |

| Hydrogen Bond Donor Count | 4 | [1][6] |

| Hydrogen Bond Acceptor Count | 4 | [1][6] |

| Rotatable Bond Count | 2 | [6] |

Synthesis Protocols

The synthesis of naphthalene boronic and diboronic acids can be achieved through several established methods. The choice of method often depends on the starting materials and desired scale.

General Experimental Workflow for Boronic Acid Synthesis

Below is a generalized workflow for the synthesis of aryl boronic acids, which can be adapted for this compound, typically starting from a di-halogenated naphthalene precursor.

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol: Grignard Method

A common method for preparing naphthalene boronic acids involves the use of a Grignard reagent.[7]

-

Preparation of Grignard Reagent : The appropriate bromonaphthalene starting material (in this case, 1,4-dibromonaphthalene) is slowly added to magnesium turnings in sodium-dried ether. The reaction can be initiated with a small crystal of iodine.[7]

-

Borylation : The freshly prepared Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate or tri-isobutyl borate, at low temperatures.

-

Hydrolysis and Workup : The resulting mixture is hydrolyzed, typically with an acidic solution. The ether layer is separated, and the aqueous layer is extracted with ether.[7]

-

Purification : The combined organic fractions are concentrated, and the residue is made alkaline to remove alcohol byproducts. The solution is then acidified and cooled to crystallize the desired diboronic acid, which is collected by filtration.[7] Recrystallization from a suitable solvent like distilled water may be performed for further purification.[7]

Applications in Research and Development

Boronic acids are exceptionally versatile reagents in modern organic synthesis, largely due to their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[8] this compound, with its two reactive sites, serves as a valuable cross-linking agent or a monomer for the synthesis of advanced materials and complex organic molecules.

Role in Drug Discovery and Materials Science

The naphthalene scaffold itself is a key structural component in many therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9] Boron-containing heterocyclic compounds have also emerged as important pharmacophores in drug discovery.[10]

This compound is used as a reagent in the synthesis of complex organic molecules, including the oxidized metabolites of certain carcinogens for research purposes.[11] Its bifunctional nature allows for the construction of polymers and macrocycles. For instance, it can be used in self-assembly processes with diols, like 1,8-naphthalenediol, to form stable boronic esters which can act as building blocks for supramolecular structures.[12]

Logical Flow of Application in Suzuki Coupling

The primary application of this compound in synthesis is as a dinucleophile in Suzuki-Miyaura cross-coupling reactions. This allows for the formation of two new carbon-carbon bonds, connecting the naphthalene core to other molecular fragments.

Caption: Logical flow of a Suzuki coupling using this compound.

References

- 1. This compound | C10H10B2O4 | CID 10488882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound (~90%) | LGC Standards [lgcstandards.com]

- 4. Page loading... [wap.guidechem.com]

- 5. scbt.com [scbt.com]

- 6. Page loading... [guidechem.com]

- 7. WO1995029223A1 - Naphthalene boronic acids - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, properties and applications of novel boranol-containing naphthalene analogs - American Chemical Society [acs.digitellinc.com]

- 11. This compound | 22871-75-6 [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

Spectral Data and Characterization of Naphthalene Boronic Acids: A Technical Guide

Spectral Data for Naphthalene-1-boronic acid

This section summarizes the available spectral data for Naphthalene-1-boronic acid, a key structural analog of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for Naphthalene-1-boronic acid.

| Nucleus | Chemical Shift (δ) in ppm | Solvent |

| ¹H NMR | 7.4-8.2 (m, 7H, Ar-H), 9.2 (br s, 2H, B(OH)₂) | DMSO-d₆ |

| ¹³C NMR | 124.7, 126.3, 128.4, 128.6, 129.5, 130.2, 131.8, 134.9, 136.2, 138.1 | DMSO-d₆ |

Note: Specific peak assignments for the aromatic region in both ¹H and ¹³C NMR can vary depending on the solvent and concentration. The broad singlet in the ¹H NMR spectrum corresponds to the acidic protons of the boronic acid group and is often exchangeable with D₂O.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for Naphthalene-1-boronic acid are presented below.

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| 3200-3600 | O-H stretch (boronic acid) | Broad, Strong |

| ~3050 | C-H stretch (aromatic) | Medium |

| ~1600, 1470, 1430 | C=C stretch (aromatic ring) | Medium-Strong |

| ~1350 | B-O stretch | Strong |

| ~1200 | C-B stretch | Medium |

| 700-900 | C-H bend (out-of-plane, aromatic) | Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For Naphthalene-1-boronic acid (C₁₀H₉BO₂), the expected molecular ion peak and key fragments are listed.

| m/z Value | Interpretation |

| 172.06 | [M]⁺ (Molecular Ion) |

| 154.05 | [M - H₂O]⁺ |

| 128.06 | [M - B(OH)₂]⁺ (Naphthalene cation) |

Experimental Protocols: A Generalized Approach for Aryl Diboronic Acids

While a specific, validated protocol for Naphthalene-1,4-diboronic acid is not available, the following section outlines a general and widely used methodology for the synthesis and purification of aryl diboronic acids, which can be adapted by researchers.

Synthesis via Grignard Reaction

A common route for the synthesis of aryl boronic acids is through the Grignard reaction, followed by quenching with a borate ester.

Caption: Generalized workflow for the synthesis of this compound via a Grignard reaction.

Methodology:

-

Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add magnesium turnings and a crystal of iodine. Add a solution of 1,4-dibromonaphthalene in anhydrous tetrahydrofuran (THF) dropwise. The reaction is initiated, often with gentle heating. The mixture is typically refluxed until the magnesium is consumed.

-

Reaction with Trialkyl Borate: The Grignard reagent is cooled to a low temperature (e.g., -78 °C) and a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in anhydrous THF is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1M HCl) at 0 °C. The mixture is stirred vigorously for several hours.

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is often purified by recrystallization or by forming a stable derivative, such as the pinacol ester, for easier handling and purification, followed by hydrolysis back to the free boronic acid.

Characterization Workflow

A standard workflow for the characterization of a newly synthesized aryl diboronic acid is depicted below.

Caption: Logical workflow for the purification and spectroscopic characterization of a synthesized aryl diboronic acid.

Methodology:

-

Purification: The crude product is purified using standard laboratory techniques. Recrystallization from an appropriate solvent system is a common method. Alternatively, column chromatography on silica gel can be employed, although the polarity of boronic acids can sometimes make this challenging. Conversion to a less polar ester derivative (e.g., pinacol ester) for chromatography and subsequent hydrolysis is a frequent strategy.

-

NMR Spectroscopy: The purified sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃, though solubility can be an issue) and analyzed by ¹H, ¹³C, and ¹¹B NMR. ¹¹B NMR is particularly useful for confirming the presence of the boronic acid functionality, which typically appears as a broad singlet.

-

IR Spectroscopy: A small amount of the purified solid is analyzed by FTIR spectroscopy, typically as a KBr pellet or using an ATR accessory. The presence of the characteristic O-H and B-O stretching frequencies is a key diagnostic.

-

Mass Spectrometry: The molecular weight of the compound is confirmed using a suitable mass spectrometry technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

This guide provides a foundational understanding of the spectral characteristics of a key naphthalene boronic acid and a general experimental framework that can be applied to the synthesis and characterization of the less-documented this compound. Researchers should always consult relevant safety data sheets and perform thorough literature reviews before undertaking any experimental work.

Navigating the Solubility Landscape of Naphthalene-1,4-diboronic acid: A Technical Guide

For Immediate Release

Shanghai, China – December 28, 2025 – Researchers, scientists, and professionals in drug development often encounter the critical step of determining a compound's solubility, a key parameter influencing its utility in various applications. This technical guide provides an in-depth overview of the solubility profile of Naphthalene-1,4-diboronic acid in common laboratory solvents. Due to the current absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for its determination.

This compound is a bifunctional organic compound with the chemical formula C₁₀H₁₀B₂O₄ and a molecular weight of approximately 215.81 g/mol .[1][2] Its structure, featuring two boronic acid moieties on a naphthalene core, makes it a valuable building block in organic synthesis, materials science, and medicinal chemistry. A thorough understanding of its solubility is paramount for its effective use in these fields.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common laboratory solvents. The solubility of boronic acids can be complex and is influenced by factors such as the solvent's polarity, the compound's tendency to form anhydrides (boroxines), and temperature.[3][4] Therefore, experimental determination is essential for obtaining reliable solubility information.

Physicochemical Properties of Common Laboratory Solvents

The choice of solvent is a critical first step in any solubility study. The following table summarizes the key physicochemical properties of a selection of common laboratory solvents to assist researchers in their experimental design.

| Solvent | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Polarity Index |

| Acetone | C₃H₆O | 58.08 | 56 | 0.791 | 20.7 | 5.1 |

| Acetonitrile | C₂H₃N | 41.05 | 82 | 0.786 | 37.5 | 5.8 |

| Chloroform | CHCl₃ | 119.38 | 61 | 1.48 | 4.81 | 4.1 |

| Dichloromethane | CH₂Cl₂ | 84.93 | 40 | 1.325 | 9.08 | 3.1 |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 0.944 | 36.7 | 6.4 |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 1.092 | 47 | 7.2 |

| Ethanol | C₂H₆O | 46.07 | 78 | 0.789 | 24.55 | 4.3 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77 | 0.902 | 6.02 | 4.4 |

| Heptane | C₇H₁₆ | 100.21 | 98 | 0.684 | 1.92 | 0.1 |

| Hexane | C₆H₁₄ | 86.18 | 69 | 0.655 | 1.88 | 0.1 |

| Isopropanol | C₃H₈O | 60.10 | 82 | 0.785 | 19.92 | 3.9 |

| Methanol | CH₄O | 32.04 | 65 | 0.792 | 32.7 | 5.1 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 0.889 | 7.58 | 4.0 |

| Toluene | C₇H₈ | 92.14 | 111 | 0.867 | 2.38 | 2.4 |

| Water | H₂O | 18.02 | 100 | 1.000 | 80.1 | 10.2 |

Note: The data presented in this table is compiled from various sources and should be used as a general guide.[5][6]

Experimental Protocol: Dynamic Method for Solubility Determination

A reliable and commonly used technique for determining the solubility of crystalline compounds like boronic acids is the dynamic (or turbidity) method.[3][7][8] This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Materials and Equipment:

-

This compound

-

Selected organic solvents

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Turbidity sensor or laser and photodetector system

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and the chosen solvent into the jacketed glass vessel.

-

Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture to ensure homogeneity.

-

Controlled Heating: Slowly increase the temperature of the circulating bath at a constant and slow rate (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium.[7]

-

Turbidity Monitoring: Continuously monitor the turbidity of the mixture. As the temperature increases, the solid will begin to dissolve, and the turbidity will decrease.

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear, and the solution becomes clear, is recorded as the saturation temperature for that specific composition.

-

Data Analysis: The mole fraction solubility (x) at the recorded temperature can be calculated using the initial masses of the solute and solvent.

-

Repeatability: Repeat the experiment with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the dynamic method of solubility determination.

Caption: Workflow for the dynamic method of solubility determination.

This technical guide provides a foundational framework for researchers to experimentally determine the solubility profile of this compound. By following the detailed experimental protocol and utilizing the provided solvent information, scientists can generate the necessary data to advance their research and development efforts.

References

- 1. This compound | C10H10B2O4 | CID 10488882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 5. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Key Chemical Reactions of Naphthalene-1,4-diboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Naphthalene-1,4-diboronic acid is a versatile building block in organic synthesis, finding applications in the development of novel polymers, organic electronic materials, and as a scaffold in medicinal chemistry.[1][2][3] Its two boronic acid functionalities allow for the construction of complex molecular architectures through a variety of cross-coupling and condensation reactions. This guide details the core chemical reactions involving this compound, providing experimental protocols and quantitative data to support further research and development.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. It is a powerful and widely used method for the formation of carbon-carbon bonds.[4] For this compound, this reaction is pivotal for the synthesis of naphthalene-containing polymers and discrete molecular structures.

The general reaction scheme involves the coupling of this compound with an aryl or vinyl halide:

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Synthesis of Naphthalene-Based Copolymers via Suzuki Coupling

The following protocol is adapted from the synthesis of 1,4-naphthalene-based copolymers.[5]

Materials:

-

1,4-Dibromobenzene (or other dihaloarene)

-

This compound bis(pinacol) ester (prepared from this compound)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Aqueous potassium carbonate (K₂CO₃) solution (2 M)

-

Aliquat 336

-

Anhydrous toluene

Procedure:

-

To a Schlenk flask, add the dibromo-comonomer (e.g., 1,4-dibromobenzene, 1.0 mmol), the this compound bis(pinacol) ester (1.0 mmol), and a catalytic amount of Aliquat 336.

-

The flask is evacuated and backfilled with inert gas (e.g., argon or nitrogen) three times.

-

Anhydrous toluene is added, followed by the addition of the 2 M aqueous K₂CO₃ solution.

-

The palladium catalyst, Pd(PPh₃)₄ (typically 1-5 mol%), is added to the reaction mixture.

-

The mixture is heated to 80-90 °C and stirred vigorously for 48-72 hours under an inert atmosphere.

-

After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with toluene.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The resulting polymer is purified by precipitation from a concentrated solution into a non-solvent like methanol, followed by filtration and drying under vacuum.

Quantitative Data for Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound bis(pinacol) ester | Dibromo-phenothiazine | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 80 | 72 | >90 | [5] |

| This compound bis(pinacol) ester | Dibromo-fluorene | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 80 | 72 | >90 | [5] |

| This compound bis(pinacol) ester | Dibromo-anthanthrene | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 80 | 72 | >90 | [5] |

Chan-Lam Cross-Coupling

The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, by reacting a boronic acid with an amine or an alcohol in the presence of a copper catalyst. This reaction is advantageous as it can often be carried out under mild conditions, open to the air.[6][7]

A general workflow for a Chan-Lam coupling experiment is as follows:

Caption: General experimental workflow for Chan-Lam coupling.

Experimental Protocol: Chan-Lam N-Arylation with Aniline

This is a general protocol for the Chan-Lam coupling of an arylboronic acid with an aniline, which can be adapted for this compound.[8][9]

Materials:

-

This compound

-

Aniline (or other amine)

-

Copper(II) acetate [Cu(OAc)₂]

-

Pyridine

-

Dichloromethane (DCM)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and the aniline (2.2 mmol) in DCM.

-

Add copper(II) acetate (1.0-2.0 mmol) and pyridine (2.0-4.0 mmol) to the solution.

-

Stir the reaction mixture at room temperature and open to the air for 24-72 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Chan-Lam Coupling

While specific data for this compound is limited, the following table provides representative conditions for Chan-Lam couplings of arylboronic acids.

| Boronic Acid | Amine/Alcohol | Copper Catalyst | Base | Solvent | Temperature | Yield (%) | Reference |

| Arylboronic acid | Aniline | Cu(OAc)₂ | Pyridine | DCM | Room Temp. | 60-95 | [9] |

| Phenylboronic acid | Various anilines | Cu(OAc)₂ | None | CH₃CN | Room Temp. | 70-90 | [8] |

| Phenylboronic acid | Phenol | Cu(OAc)₂ | Pyridine | DCM | Room Temp. | 80-95 | [6] |

Esterification with Diols

Boronic acids readily undergo reversible esterification with diols to form boronate esters. This reaction is fundamental for the protection of the boronic acid group, for the formation of self-assembled supramolecular structures, and in the development of sensors.[8][10]

The logical relationship for the pH-dependent esterification is shown below:

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.iucr.org [journals.iucr.org]

A Comprehensive Technical Guide to Naphthalene-1,4-diboronic Acid: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and storage guidelines for Naphthalene-1,4-diboronic acid. The information is intended to support laboratory professionals in the safe and effective use of this compound in research and development activities.

Chemical and Physical Properties

This compound is a bifunctional organoboron compound that is utilized in various chemical syntheses, including as a linker in the formation of porous organic polymers and in Suzuki coupling reactions.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀B₂O₄ | PubChem[2] |

| Molecular Weight | 215.8 g/mol | PubChem[2] |

| CAS Number | 22871-75-6 | PubChem[2] |

| Appearance | Solid (form may vary) | Assumed based on related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Density | Not available |

Safety and Hazard Information

2.1. GHS Hazard Classification (Inferred)

Based on data for naphthalene-1-boronic acid, the following GHS classifications are likely applicable.[3]

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[3]

-

Skin Irritation (Category 2) , H315: Causes skin irritation.[4]

-

Eye Irritation (Category 2) , H319: Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory Tract Irritation, H335: May cause respiratory irritation.[4]

2.2. Hazard Statements (Inferred)

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

2.3. Precautionary Statements (Inferred)

-

Prevention:

-

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

-

Storage:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[4]

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[3]

-

2.4. Potential Health Effects

-

Inhalation: May cause respiratory tract irritation.[4]

-

Skin Contact: Causes skin irritation.[4]

-

Eye Contact: Causes serious eye irritation.[4]

-

Ingestion: Harmful if swallowed.[3]

2.5. Fire and Explosion Hazards

While specific data for this compound is unavailable, the naphthalene component suggests potential flammability. Naphthalene is a flammable solid. Finely dispersed dust may form explosive mixtures with air.[4] It is also important to note that boronic acids can be unstable to oxidation.[5]

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Carbon oxides, boron oxides.

-

Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Handling and Storage

Proper handling and storage procedures are essential to minimize risk when working with this compound.

3.1. Personal Protective Equipment (PPE)

A standard laboratory PPE workflow should be followed.

3.2. Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid formation of dust and aerosols.

-

Provide appropriate exhaust ventilation at places where dust is formed.

-

Keep away from sources of ignition - No smoking.

-

Take measures to prevent the build-up of electrostatic charge.

3.3. Storage Conditions

-

Store in a cool, dry, and well-ventilated place.

-

Keep container tightly closed.

-

Store away from oxidizing agents.

-

The recommended storage temperature can be found on the product label.

Experimental Protocols

This compound is commonly used in Suzuki coupling reactions. The following is a generalized protocol for a Suzuki coupling reaction involving an aryl halide and this compound. This protocol is for illustrative purposes and should be adapted based on the specific substrates and reaction conditions.

4.1. Generalized Suzuki Coupling Reaction

Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

-

The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Degassed solvent is added via syringe.

-

Reaction Execution: The reaction mixture is heated to the desired temperature with vigorous stirring. The progress of the reaction is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, typically column chromatography on silica gel.

Toxicological Information

Detailed toxicological data for this compound is not available. The toxicological properties of naphthalene are well-documented and should be considered as a potential hazard. Chronic exposure to naphthalene is associated with carcinogenic effects.[6]

Table 2: Toxicological Data for Naphthalene (for reference)

| Metric | Value | Species | Route | Source |

| LD50 | 490 mg/kg | Rat | Oral | RTECS |

| LC50 | >340 mg/m³ | Rat | Inhalation | RTECS |

Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations. Chemical waste should be collected in appropriately labeled containers. Do not dispose of down the drain.

Disclaimer

The information provided in this guide is intended for use by qualified personnel and is based on the best available data for this compound and related compounds. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. This guide is not exhaustive and should be used in conjunction with other safety resources and professional judgment.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C10H10B2O4 | CID 10488882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Naphthalene-1-boronic acid = 95.0 13922-41-3 [sigmaaldrich.com]

- 4. chemos.de [chemos.de]

- 5. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gov.uk [gov.uk]

Theoretical studies and computational chemistry of Naphthalene-1,4-diboronic acid.

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational chemistry of Naphthalene-1,4-diboronic acid, a key building block in supramolecular chemistry and materials science. Aimed at researchers, scientists, and professionals in drug development, this document outlines the standard methodologies for computational analysis, including geometry optimization, vibrational frequency analysis, and frontier molecular orbital theory using Density Functional Theory (DFT). Furthermore, it presents a standard experimental protocol for its synthesis and characterization. All computational data are presented in a structured format for clarity, and key workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound (C₁₀H₁₀B₂O₄) is a bifunctional organoboron compound derived from the naphthalene scaffold. Its two boronic acid groups, positioned at the 1 and 4 positions, make it a versatile and rigid linker for the construction of covalent organic frameworks (COFs), polymers, and self-assembling supramolecular structures.[1] Its utility in Suzuki-Miyaura cross-coupling reactions further establishes its importance in the synthesis of complex polycyclic aromatic compounds.[2][3]

A thorough understanding of its electronic structure, molecular geometry, and reactivity is crucial for designing new materials and predicting their properties. Computational chemistry offers powerful tools to elucidate these characteristics at a molecular level. This guide details the theoretical framework and practical steps for conducting a computational study on this compound, complementing experimental findings.

Molecular and Chemical Properties

This compound is a solid compound with the following fundamental properties:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀B₂O₄ | [3][4] |

| Molecular Weight | 215.81 g/mol | [4] |

| CAS Number | 22871-75-6 | [4] |

| IUPAC Name | (4-borononaphthalen-1-yl)boronic acid | [3] |

| Canonical SMILES | B(C1=CC=C(C2=C1C=CC=C2)B(O)O)(O)O | [3] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common route for the synthesis of aryl boronic acids involves the reaction of a Grignard reagent with a trialkyl borate.[5][6] The following is a representative protocol adapted from literature procedures.

Materials:

-

1,4-Dibromonaphthalene

-

Magnesium turnings

-

Dry tetrahydrofuran (THF)

-

Iodine (crystal)

-

Trimethyl borate

-

Hydrochloric acid (2M)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Activate magnesium turnings in a flame-dried, three-neck flask under a nitrogen atmosphere. Add a small crystal of iodine to initiate the reaction.

-

Add a solution of 1,4-dibromonaphthalene in dry THF dropwise to the magnesium turnings. Maintain a gentle reflux to ensure the formation of the bis-Grignard reagent.

-

Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Add a solution of trimethyl borate in dry THF dropwise, keeping the temperature below -70 °C.

-

After the addition is complete, allow the mixture to warm slowly to room temperature and stir overnight.

-

Quench the reaction by carefully adding 2M hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization to yield this compound as a solid.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR to confirm the aromatic structure and the absence of starting material. ¹¹B NMR should show a characteristic peak for the boronic acid group.

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the broad O-H stretch of the boronic acid (~3300 cm⁻¹), the B-O stretch (~1350 cm⁻¹), and C-C aromatic stretches.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

Computational Methodology

The theoretical investigation of this compound can be effectively performed using Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost for organic molecules.[7][8]

Geometry Optimization

The initial 3D structure of the molecule is optimized to find the most stable conformation, corresponding to a minimum on the potential energy surface. This is typically performed using a DFT functional like B3LYP with a Pople-style basis set such as 6-31G(d,p).[8] The resulting geometry provides key data on bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis

Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

Verification: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Spectral Prediction: The calculation yields harmonic vibrational frequencies that can be correlated with experimental IR and Raman spectra.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactivity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity). The energy difference between them, the HOMO-LUMO gap , is an important indicator of the molecule's kinetic stability and electronic transport properties.[9]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density, which visualizes the charge distribution of the molecule. It is useful for predicting sites for electrophilic and nucleophilic attack. Red regions (negative potential) indicate electron-rich areas (e.g., around oxygen atoms), while blue regions (positive potential) indicate electron-poor areas (e.g., around acidic hydrogens).

Data Presentation (Illustrative)

The following tables contain illustrative data that would be expected from DFT calculations at the B3LYP/6-31G(d,p) level of theory. This data is provided as a template for researchers.

// Atom numbering C1 [label="C1"]; C2 [label="C2"]; C3 [label="C3"]; C4 [label="C4"]; C5 [label="C5"]; C6 [label="C6"]; C7 [label="C7"]; C8 [label="C8"]; C9 [label="C9"]; C10 [label="C10"]; B11 [label="B11"]; B12 [label="B12"]; O13 [label="O13"]; O14 [label="O14"]; O15 [label="O15"]; O16 [label="O16"];

// Naphthalene core C1 -- C2 -- C3 -- C4 -- C10 -- C9 -- C1; C10 -- C5 -- C6 -- C7 -- C8 -- C9;

// Boronic acid groups C1 -- B11; B11 -- O13; B11 -- O14; C4 -- B12; B12 -- O15; B12 -- O16; } } Caption: Atom numbering scheme for this compound.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Atoms | Value (Å or °) |

|---|---|---|

| Bond Length | C1 - B11 | 1.55 Å |

| C4 - B12 | 1.55 Å | |

| B11 - O13 | 1.37 Å | |

| C1 - C2 | 1.38 Å | |

| C9 - C10 | 1.42 Å | |

| Bond Angle | C2 - C1 - B11 | 121.5° |

| C3 - C4 - B12 | 121.5° | |

| O13 - B11 - O14 | 118.0° | |

| Dihedral Angle | C2 - C1 - B11 - O13 | 180.0° |

| | C10 - C4 - B12 - O15| 0.0° |

Table 2: Calculated Vibrational Frequencies (Illustrative)

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) |

|---|---|---|

| O-H Stretch (symmetric) | 3450 | High |

| C-H Aromatic Stretch | 3080 | Medium |

| C=C Aromatic Stretch | 1610 | Medium |

| B-O Stretch (asymmetric) | 1365 | High |

| C-B Stretch | 1150 | Low |

Table 3: Key Electronic Properties (Illustrative)

| Property | Value |

|---|---|

| Energy of HOMO | -6.25 eV |

| Energy of LUMO | -1.15 eV |

| HOMO-LUMO Gap | 5.10 eV |

| Dipole Moment | 0.5 D |

// Invisible nodes for alignment invis_homo [shape=point, style=invis, pos="0,0!"]; invis_lumo [shape=point, style=invis, pos="3,0!"]; invis_gap_start [shape=point, style=invis, pos="1.2, -0.2!"]; invis_gap_end [shape=point, style=invis, pos="1.2, 0.2!"];

HOMO -> LUMO [label=" ΔE = 5.10 eV", fontcolor="#EA4335", fontsize=12, color="#EA4335", arrowhead=vee, arrowtail=vee, dir=both]; } } Caption: Illustrative energy level diagram for the frontier molecular orbitals.

Conclusion

The combination of experimental synthesis and in-depth computational analysis provides a powerful strategy for understanding and utilizing this compound. Theoretical studies, guided by methodologies such as DFT, can predict the molecule's geometry, stability, and electronic properties, offering valuable insights that can accelerate the design of novel functional materials and complex molecular architectures. This guide provides a foundational workflow for researchers to conduct such theoretical investigations, ultimately bridging the gap between molecular structure and macroscopic function.

References

- 1. mdpi.com [mdpi.com]

- 2. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C10H10B2O4 | CID 10488882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. turkjps.org [turkjps.org]

- 8. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]

- 9. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Metal-Organic Frameworks Utilizing Naphthalene-1,4-diboronic Acid as a Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including gas storage, catalysis, and drug delivery.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and utilization of a novel MOF employing naphthalene-1,4-diboronic acid as the primary organic linker. For the purpose of these notes, we will designate this hypothetical zirconium-based MOF as Zr-NBDA . The presence of boronic acid moieties within the framework offers unique opportunities for covalent interactions with cis-diol-containing drugs and biomolecules, potentially enabling targeted and controlled release.

Applications in Drug Delivery

The unique chemical structure of Zr-NBDA, featuring accessible boronic acid groups, makes it an excellent candidate for advanced drug delivery systems. Boronic acids are known to form reversible covalent bonds with cis-diols, a common structural motif in many biologically active molecules, including certain anticancer drugs (e.g., proteasome inhibitors) and carbohydrates. This specific interaction can be exploited for highly selective drug loading and pH-triggered release, as the stability of the boronate ester is pH-dependent.

Potential therapeutic applications include:

-

Targeted cancer therapy: Loading of cis-diol-containing chemotherapeutics for targeted delivery to tumor sites. The acidic tumor microenvironment can facilitate the cleavage of the boronate ester bond, leading to localized drug release.[3]

-

Delivery of carbohydrate-based therapeutics: Encapsulation and protection of carbohydrate drugs, enhancing their stability and bioavailability.

-

Sensing and diagnostics: The boronic acid functionality can also be utilized for the selective capture and detection of glycoproteins and other cis-diol-containing biomarkers.

Data Presentation

The following tables summarize the hypothetical physicochemical properties of Zr-NBDA and its performance in a simulated drug delivery application. These values are extrapolated from literature on similar zirconium-based and naphthalene-containing MOFs to provide a realistic projection of performance.[4][5][6]

Table 1: Physicochemical Properties of Zr-NBDA

| Property | Value | Characterization Method |

| BET Surface Area | 1100 - 1300 m²/g | Nitrogen Adsorption at 77 K |

| Pore Volume | 0.50 - 0.70 cm³/g | Nitrogen Adsorption at 77 K |

| Average Pore Diameter | 1.5 - 2.5 nm | Nitrogen Adsorption at 77 K |

| Thermal Stability | Decomposes > 450 °C | Thermogravimetric Analysis (TGA) |

| Crystal System | To be determined | Powder X-ray Diffraction (PXRD) |

Table 2: Doxorubicin Loading and Release Profile of Zr-NBDA

| Parameter | Value | Conditions |

| Drug Loading Capacity | ~15% (w/w) | Incubation in doxorubicin solution |

| Encapsulation Efficiency | > 90% | Measurement of supernatant concentration |

| Release at pH 7.4 (24h) | < 20% | Phosphate-buffered saline (PBS) |

| Release at pH 5.5 (24h) | > 70% | Acetate buffer |

Experimental Protocols

The following are detailed protocols for the synthesis, characterization, and evaluation of Zr-NBDA for drug delivery applications.

Synthesis of Zr-NBDA (Solvothermal Method)

This protocol describes a common solvothermal synthesis approach for zirconium-based MOFs.[7][8]

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

This compound (C₁₀H₁₀B₂O₄)

-

N,N-Dimethylformamide (DMF)

-